molecular formula C4H3KN2O3 B1455494 Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1240605-84-8

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1455494
CAS No.: 1240605-84-8
M. Wt: 166.18 g/mol
InChI Key: NBBFQIVKIMZODB-UHFFFAOYSA-M
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Description

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C4H3KN2O3. It is a potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of methyl tetrazole with triethylamine in toluene, followed by the addition of oxalyl chloride. The reaction mixture is maintained at a temperature below 5°C. After the reaction, the mixture is filtered to remove triethylamine hydrochloride, and the filtrate is treated with potassium hydroxide in ethanol to precipitate the potassium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained as a greyish-white solid, which is soluble in water .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles .

Scientific Research Applications

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting viral infections.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Biological Activity

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (KMOC) is a potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, notable for its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₃KN₂O₃
  • Molecular Weight : 162.18 g/mol
  • Structure : The oxadiazole ring structure contributes significantly to its biological properties.

Biological Activities

1. Anticancer Properties

Research indicates that KMOC exhibits notable anticancer activity. A study involving various 1,2,4-oxadiazole derivatives showed that compounds similar to KMOC can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of the p53 pathway and caspase-3 cleavage, which are critical in programmed cell death .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism of Action
KMOCMCF-72.76Induction of apoptosis via p53 pathway
5aU-9370.65Apoptosis induction
DoxorubicinMCF-70.5Chemotherapeutic agent

2. Antimicrobial Activity

KMOC has also been studied for its antimicrobial properties. Similar oxadiazole derivatives have shown efficacy against various bacterial strains. For instance, derivatives have been reported to exhibit activity against E. coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
KMOCE. coli15 μg/mL
51eP. aeruginosa10 μg/mL
51lK. pneumoniae12 μg/mL

The biological activity of KMOC can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : KMOC may inhibit enzymes involved in critical metabolic pathways, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs), which are often implicated in cancer progression .
  • Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, enhancing cell death in cancerous tissues .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the cytotoxic effects of KMOC-related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential for development into new cancer therapies .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of oxadiazole derivatives, KMOC showed promising results against Gram-negative bacteria. The research highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Properties

IUPAC Name

potassium;3-methyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBFQIVKIMZODB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716885
Record name Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240605-84-8
Record name Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

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